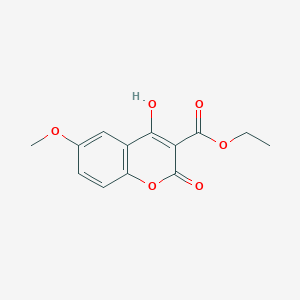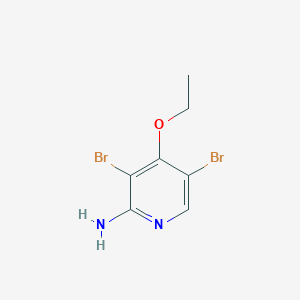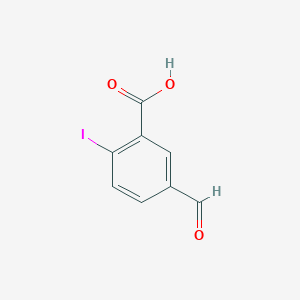
5-Formyl-2-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formyl-2-iodobenzoic acid is an organic compound with the molecular formula C8H5IO3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by an iodine atom and the hydrogen atom at the 5-position is replaced by a formyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 5-formylbenzoic acid. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 2-position of the benzoic acid ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Formyl-2-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 5-Carboxy-2-iodobenzoic acid.
Reduction: 5-Hydroxymethyl-2-iodobenzoic acid.
Substitution: 5-Formyl-2-azidobenzoic acid or 5-Formyl-2-cyanobenzoic acid.
Applications De Recherche Scientifique
5-Formyl-2-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of specialty chemicals and materials, including dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-Formyl-2-iodobenzoic acid depends on the specific application and the target molecule In general, the formyl group can participate in various chemical reactions, such as nucleophilic addition or condensation reactions, which can modify the activity of biological molecules or materials
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodobenzoic acid: Similar structure but lacks the formyl group at the 5-position.
5-Formylbenzoic acid: Similar structure but lacks the iodine atom at the 2-position.
5-Formyl-2-furanylboronic acid: Similar functional groups but different core structure (furan ring instead of benzene ring).
Uniqueness
5-Formyl-2-iodobenzoic acid is unique due to the presence of both the formyl group and the iodine atom on the benzene ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H5IO3 |
|---|---|
Poids moléculaire |
276.03 g/mol |
Nom IUPAC |
5-formyl-2-iodobenzoic acid |
InChI |
InChI=1S/C8H5IO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12) |
Clé InChI |
QKLGUQQIACMAMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=O)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B13033206.png)
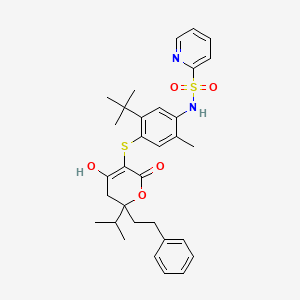
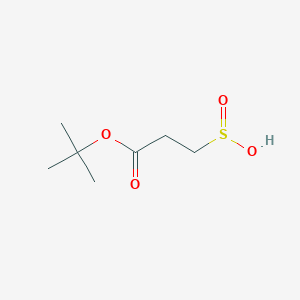

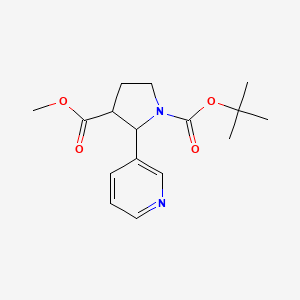
![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13033234.png)
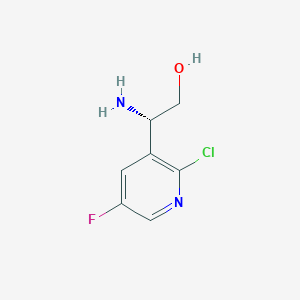
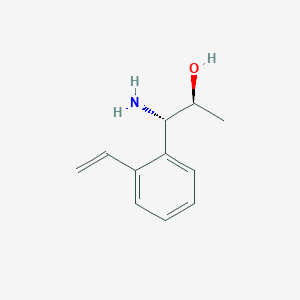

![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B13033273.png)
![Rel-tert-butyl ((1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B13033282.png)
